

DR4485 Hydrochloride: A Technical Guide for Central Nervous System Research

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Compound of Interest		
Compound Name:	DR4485 hydrochloride	
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Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system (CNS) functions and disorders.[1] Its high affinity, selectivity, and oral bioavailability make it a valuable research tool for investigating the therapeutic potential of 5-HT7 receptor blockade in conditions such as depression, anxiety, and cognitive disorders. This technical guide provides an in-depth overview of **DR4485 hydrochloride**, including its mechanism of action, physicochemical properties, and detailed protocols for key in vitro and in vivo experiments to facilitate its use in CNS research.

Introduction to DR4485 Hydrochloride and the 5-HT7 Receptor

The 5-HT7 receptor is one of the most recently identified serotonin receptor subtypes and is predominantly expressed in CNS regions critical for learning, memory, and mood regulation, including the hippocampus, thalamus, and cortex. It is positively coupled to adenylyl cyclase via G α s proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) upon activation. A non-canonical signaling pathway involving G α 12 has also been described. Dysregulation of the 5-HT7 receptor system has been linked to the pathophysiology of several neuropsychiatric disorders.



DR4485 hydrochloride is a high-affinity antagonist for the 5-HT7 receptor with a pKi of 8.14.[1] It exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1] As a selective antagonist, **DR4485 hydrochloride** offers a precise tool to dissect the physiological and pathological roles of the 5-HT7 receptor in the CNS.

Physicochemical Properties and Solubility

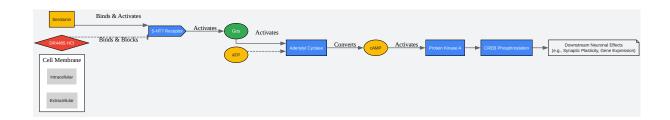
A clear understanding of the physicochemical properties of **DR4485 hydrochloride** is essential for proper handling and experimental design.

Property	Value	Reference	
Molecular Weight	491.88	[1]	
Formula	C26H28Cl2N2O·HCl	[1]	
CAS Number	402942-53-4	[1]	
Purity	≥98% (HPLC)	[1]	
Solubility	Soluble to 100 mM in DMSO	[1]	
Storage	Desiccate at room temperature	[1]	

Mechanism of Action: 5-HT7 Receptor Signaling

DR4485 hydrochloride exerts its effects by competitively blocking the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling cascades. The primary signaling pathway involves the inhibition of Gαs-mediated adenylyl cyclase activation, leading to a reduction in cAMP production.





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Figure 1: Canonical 5-HT7 Receptor Signaling Pathway and Inhibition by **DR4485 Hydrochloride**.

Experimental Protocols for CNS Research

This section provides detailed methodologies for key experiments to characterize the effects of **DR4485 hydrochloride** in the CNS.

In Vitro cAMP Accumulation Assay

This assay directly measures the functional antagonism of **DR4485 hydrochloride** at the 5-HT7 receptor.

Objective: To determine the potency of **DR4485 hydrochloride** in inhibiting serotonin-induced cAMP accumulation in cells expressing the 5-HT7 receptor.

Materials:

- HEK293 cells stably expressing the human 5-HT7 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)



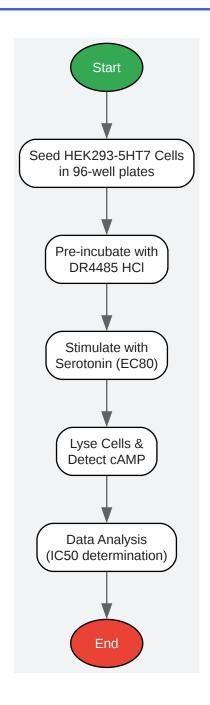
DR4485 hydrochloride

- Serotonin (5-HT)
- cAMP assay kit (e.g., HTRF or ELISA-based)
- 96-well plates

Procedure:

- Cell Seeding: Plate HEK293-5HT7 cells in 96-well plates and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of DR4485 hydrochloride.
- Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of DR4485
 hydrochloride for 30 minutes at 37°C.
- Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC₈₀) to the wells and incubate for 30 minutes at 37°C.
- Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of **DR4485 hydrochloride** to determine the IC₅₀ value.





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Figure 2: Workflow for the in vitro cAMP Accumulation Assay.

In Vivo Behavioral Models

Objective: To assess the potential antidepressant-like effects of DR4485 hydrochloride.

Materials:

Male C57BL/6 mice (8-10 weeks old)



• DR4485 hydrochloride

- Vehicle (e.g., saline with 5% DMSO)
- Transparent cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **DR4485 hydrochloride** (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.
- Test Session: Place each mouse individually into the water-filled cylinder for a 6-minute session.
- Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.
 Immobility is defined as the absence of all movement except for that required to keep the head above water.
- Data Analysis: Compare the immobility time between the DR4485 hydrochloride-treated groups and the vehicle-treated group.

Objective: To evaluate the effects of **DR4485 hydrochloride** on recognition memory.

Materials:

- Male Wistar rats (250-300 g)
- DR4485 hydrochloride
- Vehicle
- Open-field arena (e.g., 50x50x50 cm)
- Two sets of identical objects (A and B), and a third distinct object (C).



Procedure:

- Habituation: Habituate each rat to the empty open-field arena for 10 minutes for 2 consecutive days.
- Training (Familiarization) Phase: On day 3, place two identical objects (A) in the arena and allow the rat to explore for 5 minutes.
- Drug Administration: Immediately after the training phase, administer DR4485
 hydrochloride (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
- Testing (Recognition) Phase: After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena and allow the rat to explore for 5 minutes.
- Data Collection: Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
- Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object Time exploring familiar object) / (Total exploration time). Compare the DI between groups.

In Vivo Pharmacokinetics and Brain Penetration

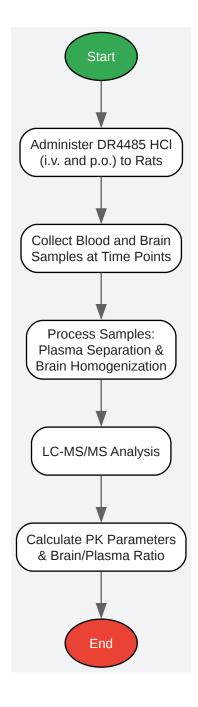
Objective: To determine the pharmacokinetic profile of **DR4485 hydrochloride** and its ability to cross the blood-brain barrier.

Procedure:

- Animal Model: Use male Sprague-Dawley rats (250-300g).
- Drug Administration: Administer DR4485 hydrochloride via intravenous (i.v.) and oral (p.o.) routes at a defined dose.
- Sample Collection: Collect blood samples at various time points post-administration. For brain penetration, collect brain tissue at the same time points.
- Sample Processing:
 - Plasma: Centrifuge blood samples to separate plasma.



- o Brain: Homogenize brain tissue in a suitable buffer.
- Bioanalysis: Quantify the concentration of DR4485 hydrochloride in plasma and brain homogenates using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½),
 maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the
 curve (AUC). Calculate the brain-to-plasma concentration ratio to assess blood-brain barrier
 penetration.





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Figure 3: Experimental Workflow for In Vivo Pharmacokinetic and Brain Penetration Studies.

Data Presentation (Illustrative)

The following tables are provided as examples of how to structure and present quantitative data obtained from the described experiments. The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Antagonist Potency of DR4485 Hydrochloride

Assay	Parameter	Value	
cAMP Accumulation	IC50 (nM)	15.2	

Table 2: Effect of **DR4485 Hydrochloride** in the Mouse Forced Swim Test

Treatment Group	Dose (mg/kg, i.p.)	Immobility Time (seconds)
Vehicle	-	150 ± 10
DR4485 HCI	1	145 ± 12
DR4485 HCI	3	110 ± 8
DR4485 HCI	10	95 ± 7
Fluoxetine (Positive Control)	20	85 ± 9
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.		

Table 3: Effect of **DR4485 Hydrochloride** on Recognition Memory in the Novel Object Recognition Test



Treatment Group	Dose (mg/kg, i.p.)	Discrimination Index (DI)
Vehicle	-	0.15 ± 0.05
DR4485 HCI	1	0.20 ± 0.06
DR4485 HCI	3	0.45 ± 0.08
DR4485 HCI	10	0.55 ± 0.07**

p < 0.05, **p < 0.01 compared

to Vehicle. Data are presented

as mean ± SEM.

Table 4: Pharmacokinetic Parameters of DR4485 Hydrochloride in Rats

Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t⅓ (h)	AUC₀-inf (ng·h/mL)	Brain/Pla sma Ratio (at Tmax)
i.v.	2	850	0.08	4.2	1850	0.8
p.o.	10	450	2.0	4.5	2100	0.75

Conclusion

DR4485 hydrochloride is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in the CNS. Its selectivity and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of 5-HT7 receptor antagonism in various CNS disorders. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic-pharmacodynamic relationship of DR4485 hydrochloride in relevant animal models of neuropsychiatric conditions.

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References

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